2-(Diphenylmethanesulfinyl)-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-(Diphenylmethanesulfinyl)-1-oxo-1lambda~5~-pyridine is an organic compound that features a pyridine ring substituted with a diphenylmethanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethanesulfinyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of diphenylmethane with a sulfinylating agent under controlled conditions. One common method includes the use of diphenylmethane and a sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethanesulfinyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Diphenylmethanesulfinyl)-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethanesulfinyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A simpler analog without the sulfinyl and pyridine groups.
Modafinil: A related compound with a similar sulfinyl group, used as a wakefulness-promoting agent.
Sulfoxides: A class of compounds containing the sulfinyl group, with various applications in organic synthesis and medicine.
Uniqueness
2-(Diphenylmethanesulfinyl)-1-oxo-1lambda~5~-pyridine is unique due to its combination of a pyridine ring and a diphenylmethanesulfinyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62381-96-8 |
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Molecular Formula |
C18H15NO2S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-benzhydrylsulfinyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H15NO2S/c20-19-14-8-7-13-17(19)22(21)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18H |
InChI Key |
ZMESNHCYSFMMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)C3=CC=CC=[N+]3[O-] |
Origin of Product |
United States |
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